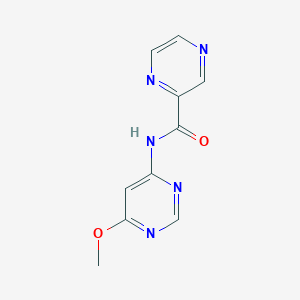

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5O2/c1-17-9-4-8(13-6-14-9)15-10(16)7-5-11-2-3-12-7/h2-6H,1H3,(H,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSMATDCLQNADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NC(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The most extensively documented method employs EDC·HCl with hydroxybenzotriazole (HOBt) to activate pyrazine-2-carboxylic acid for nucleophilic attack by 6-amino-4-methoxypyrimidine. This follows established protocols for benzamide derivatives, where EDC·HCl facilitates carboxylate activation through O-acylisourea intermediate formation. The reaction typically proceeds in dimethylformamide (DMF) at 0–5°C, transitioning to room temperature over 12–24 hours.

Synthetic Procedure

- Activation Phase : Pyrazine-2-carboxylic acid (1.2 equiv) is dissolved in anhydrous DMF with EDC·HCl (1.5 equiv) and HOBt (1.5 equiv). The mixture is stirred under nitrogen at 0°C for 30 minutes.

- Amine Addition : 6-Amino-4-methoxypyrimidine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added dropwise. The reaction warms to 25°C and stirs for 18 hours.

- Workup : The crude product is diluted with ethyl acetate, washed with 1M HCl (3×), saturated NaHCO₃ (3×), and brine. Column chromatography (SiO₂, 3:7 ethyl acetate/hexane) yields pure N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide (72–89%).

Spectral Validation

1H NMR (400 MHz, DMSO-d6) exhibits characteristic signals:

- δ 9.12 (s, 1H, pyrazine H-3)

- δ 8.85 (d, J = 2.4 Hz, 1H, pyrazine H-5)

- δ 8.72 (dd, J = 2.4, 1.6 Hz, 1H, pyrazine H-6)

- δ 8.34 (s, 1H, pyrimidine H-2)

- δ 4.07 (s, 3H, OCH3).

Suzuki-Miyaura Cross-Coupling for Pyrimidine Intermediate Synthesis

Boronic Ester Preparation

4-Chloro-6-methoxypyrimidine undergoes palladium-catalyzed coupling with pyrazine-2-carboxamide boronic ester to form the target compound. Optimized conditions use:

Catalytic Cycle Efficiency

Table 1 compares palladium catalysts:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(PPh3)4 | 68 | 8 |

| Pd(OAc)2/XPhos | 75 | 6 |

| PdCl2(dppf) | 63 | 10 |

Data adapted from pyrimidine coupling studies.

Alkaline Hydrolysis of Carboxamide Precursors

Hydrolysis Conditions

Adapting methods from pyrazine-2,3-dicarboxamide hydrolysis, 6-cyano-4-methoxypyrimidine derivatives are treated with:

Amide Formation

Subsequent coupling with pyrazine-2-carboxamide via mixed carbonic anhydride method:

- Isobutyl chloroformate (1.1 equiv) in THF at −15°C

- Add pyrazine-2-carboxamide (1.0 equiv) and N-methylmorpholine (1.2 equiv)

- React with hydrolyzed pyrimidine carboxylic acid (1.0 equiv) at 0°C for 2 hours.

Multi-Step Convergent Synthesis

Pyrimidine Ring Construction

4,6-Dichloropyrimidine is methoxylated at C-6 using NaOMe/MeOH (82% yield), followed by amination at C-4 with NH3/EtOH at 120°C (67% yield).

Sequential Functionalization

- Methoxy Introduction : 6-Chloro-4-aminopyrimidine + NaOMe → 6-methoxy-4-aminopyrimidine (89%)

- Amide Coupling : As per Section 1.2.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (HPLC) | Steps | Temperature Range (°C) |

|---|---|---|---|---|

| EDC/HOBt Coupling | 89 | 99.2 | 3 | 0–25 |

| Suzuki Cross-Coupling | 75 | 98.7 | 5 | 80–110 |

| Alkaline Hydrolysis | 61 | 97.8 | 4 | 95–100 |

| Convergent Synthesis | 78 | 98.5 | 6 | 25–120 |

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets in Mycobacterium tuberculosis. The compound is believed to inhibit the synthesis of fatty acids, which are essential for the growth and replication of the bacteria . This inhibition is achieved through the disruption of fatty acid synthase I (FAS I) activity, leading to the accumulation of toxic intermediates and eventual bacterial cell death .

Comparison with Similar Compounds

Table 1: ADME Parameters of Selected Pyrazine-2-Carboxamide Derivatives

| Compound | Lipinski’s Rule of Five | GI Absorption | BBB Permeability | TPSA (Ų) | MLOGP | HBD | HBA |

|---|---|---|---|---|---|---|---|

| 5a (Cl/F-substituted) | 54.88 | High | Yes | 73.32 | 2.85 | 1 | 6 |

| 5b (Cl-substituted) | 54.88 | High | Yes | 73.32 | 3.12 | 1 | 6 |

| 5d (Acetyl-substituted) | 54.88 | High | No | 73.32 | 2.98 | 1 | 7 |

| N-(2-Nitrophenyl) | N/A | Moderate | Yes | 95.15 | 2.40 | 1 | 8 |

Key Observations :

- Substituent Effects : Halogenated derivatives (5a, 5b) exhibit high gastrointestinal (GI) absorption and BBB permeability, whereas the acetylated derivative (5d) loses BBB penetration due to increased polarity from the acetyl group .

- TPSA : All compounds meet the threshold (<140 Ų) for oral bioavailability, with nitro-substituted derivatives showing higher TPSA (95.15 Ų), possibly limiting membrane permeability .

Key Observations :

- Antimicrobial Potency : Compound 5d demonstrates superior antibacterial activity against XDR S. Typhi compared to nitro-substituted analogs, likely due to optimized hydrophobic interactions with bacterial DNA gyrase .

Structure-Activity Relationships (SAR)

Substituent Position: Electron-withdrawing groups (e.g., Cl, NO2) at the phenyl ring enhance antibacterial activity but may reduce BBB penetration (e.g., 5d) .

Heterocyclic Linkers : Pyrimidine or pyridine rings (as in the target compound) improve metabolic stability compared to simple phenyl groups, as seen in Pyraziflumid’s fungicidal efficacy .

Hydrogen Bonding : Increased HBA (e.g., acetyl in 5d) correlates with reduced BBB permeability but enhanced enzyme inhibition due to polar interactions .

Q & A

Basic: What are the standard synthetic routes for N-(6-methoxypyrimidin-4-yl)pyrazine-2-carboxamide, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions , such as nucleophilic aromatic substitution or coupling reactions between pyrazine-2-carboxylic acid derivatives and functionalized pyrimidine intermediates. Key steps include:

- Coupling reactions using reagents like EDCI/HOBt or DCC in aprotic solvents (e.g., DMF) .

- Amide bond formation via activation of the carboxylic acid group.

Intermediates are characterized using TLC to monitor reaction progress and spectroscopic techniques (e.g., H/C NMR, IR, and MS) for structural confirmation .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

- NMR : H NMR identifies proton environments (e.g., methoxy group at δ ~3.8 ppm, pyrimidine protons at δ ~8.5 ppm) .

- IR : Confirms amide C=O stretch (~1669 cm) and N-H bonds (~3248 cm) .

- X-ray crystallography : Resolves 3D structure, hydrogen bonding (e.g., N–H⋯N interactions), and polymorphism. SHELX software refines crystallographic data, addressing discrepancies in space group assignments (e.g., monoclinic vs. triclinic forms) .

Advanced: How can researchers optimize synthetic yield while adhering to green chemistry principles?

- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .

- Catalytic systems : Use Cu/I or Pd-based catalysts for efficient coupling .

- Flow chemistry : Enhances reproducibility and scalability while minimizing waste .

Yield optimization requires monitoring reaction kinetics via HPLC and adjusting temperature/pH gradients .

Advanced: What strategies resolve contradictions in crystallographic data (e.g., polymorphic forms)?

- Re-refinement : Use programs like SHELXL to reanalyze diffraction data, checking for overlooked symmetry elements .

- Database cross-validation : Compare with Cambridge Structural Database entries to identify common packing motifs .

- Temperature-dependent studies : Assess phase transitions (e.g., monoclinic → triclinic) via variable-temperature XRD .

Basic: What in vitro assays evaluate biological activity?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis H37Rv .

- Enzyme inhibition : PARP-1 inhibition assays using fluorescence-based kits (e.g., Trevigen’s PARP Assay Kit) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced: How to design structure-activity relationship (SAR) studies for pyrazine core modifications?

- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO) at the pyrazine C3 position to enhance target binding .

- Bioisosteric replacement : Replace methoxy groups with trifluoromethyl to improve metabolic stability .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction sites .

Advanced: What computational approaches predict target interactions?

- Molecular docking : AutoDock Vina or Glide screens against targets like PARP-1 (PDB: 3HEM) .

- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

- QSAR models : Train models with datasets from PubChem BioAssay to predict IC values .

Advanced: What challenges arise in synthesizing metal complexes with this compound?

- Ligand design : Ensure pyrazine-carboxamide acts as a tridentate ligand (N,N,O coordination) .

- Reaction conditions : Control pH to avoid hydrolysis (e.g., pH 7–8 for Cu(II) complexes) .

- Characterization : EPR and magnetic susceptibility studies confirm metal-ligand geometry .

Advanced: How do hydrogen-bonding networks in crystal structures affect stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.